molecular formula C8H5F3O B050697 2',4',5'-Trifluoroacetophenone CAS No. 129322-83-4

2',4',5'-Trifluoroacetophenone

Cat. No.: B050697
CAS No.: 129322-83-4
M. Wt: 174.12 g/mol
InChI Key: GVTLJUZWNNFHMZ-UHFFFAOYSA-N
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Description

2',4',5'-Trifluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H5F3O and its molecular weight is 174.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterogeneous Asymmetric Reactions :

    • Enantioselective hydrogenation of fluoroketones, including 2',4',5'-Trifluoroacetophenone, on modified Pt–alumina catalysts has been explored. High enantioselectivity (ee) was achieved in some cases, suggesting potential in asymmetric synthesis (Varga, Felföldi, Forgó, & Bartók, 2004).
  • DNA-Protein Interaction Studies :

    • Trifluoroacetophenone-linked nucleotides and DNA have been synthesized for studying DNA-protein interactions using 19F NMR spectroscopy. This indicates its use in molecular biology and biochemistry (Olszewska, Pohl, & Hocek, 2017).
  • Fluorescence Sensing :

    • o-(Carboxamido)trifluoroacetophenones, containing thiophene moieties, show fluorescence enhancement upon binding carboxylate anions, indicating potential in sensor technology (Kim & Ahn, 2008).
  • Difluorocarbene Chemistry :

    • 2-Chloro-2,2-difluoroacetophenone, derived from this compound, acts as a difluorocarbene reagent, showing its relevance in organic synthesis and material science (Zhang, Zheng, & Hu, 2006).
  • Organocatalysis :

    • It has been used as an organocatalyst for the environmentally friendly epoxidation of alkenes, using H2O2 as the green oxidant, indicating its role in green chemistry (Limnios & Kokotos, 2014).
  • Synthesis of Novel Compounds :

    • Used in the synthesis of complex organic compounds, such as 3-carboxy-4-(trifluoromethyl)tetralone, demonstrating its utility in medicinal and organic chemistry (Ukerun, 1988).
  • Enantioselective Hydrogenation :

    • The hydrogenation of aryl-substituted trifluoroacetophenones over Pt/Al2O3 modified by cinchonidine, with high enantioselectivity, underscores its application in chiral synthesis (Arx, Mallát, & Baiker, 2001).

Safety and Hazards

2’,4’,5’-Trifluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Mechanism of Action

Target of Action

It is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of 2’,4’,5’-Trifluoroacetophenone can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, its stability could be affected by exposure to light, heat, or certain chemicals.

Properties

IUPAC Name

1-(2,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLJUZWNNFHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344099
Record name 2',4',5'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129322-83-4
Record name 1-(2,4,5-Trifluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129322-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',5'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',5'-Trifluoroacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

194.5 g (1 mol) of 2,4,5-trifluorobenzoyl chloride were initially introduced into 100 ml of diethyl ether and heated to boiling under reflux. 1.1 mol of ethoxymagnesium malonic ester dissolved in 100 ml of ethanol and 125 ml of diethyl ether were then allowed to drop in in the course of 30 minutes and the mixture was stirred for 1 hour under reflux. After cooling, the reaction mixture was stirred into 500 ml of ice water and adjusted to a pH of 1 with concentrated sulphuric acid, and the organic material (345 g) was separated off. This organic material was dissolved in 300 ml of acetic acid and, after adding 37.5 ml of concentrated sulphuric acid, heated to reflux until evolution of CO2 had ended, which took 6 hours. The reaction mixture was then cooled and poured into water, and the organic phase was separated off and distilled. 83 g of product having a boiling point at 10 mbar of 63° to 64° C. were obtained. This corresponds to a yield of 47% of theory.
Quantity
194.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethoxymagnesium malonic ester
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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